1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

Descripción

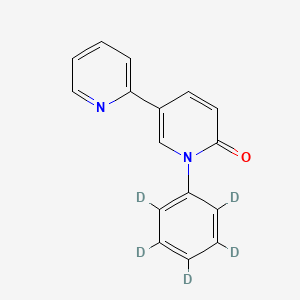

Chemical Identity and Nomenclature

This compound is a deuterium-labeled analog of the non-deuterated parent compound, 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone. Its systematic IUPAC name is 1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one , reflecting the substitution of five hydrogen atoms with deuterium at the phenyl ring’s ortho, meta, and para positions. The compound is also known by alternative designations, including 1'-phenyl-[2,3'-bipyridin]-6'-one and 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one .

| Property | Value |

|---|---|

| CAS Registry Number | 2733718-04-0 |

| Molecular Formula | C₁₆D₅H₇N₂O |

| Molecular Weight | 253.31 g/mol |

| Purity | >95% (HPLC) |

The compound’s primary application lies in its role as an intermediate in synthesizing perampanel-d5 , a deuterated version of the antiepileptic drug perampanel. Its isotopic labeling enhances utility in mass spectrometry and pharmacokinetic studies, where deuterium incorporation minimizes metabolic interference.

Structural Features and Isotopic Labeling

The molecular architecture of this compound comprises a pyridone core fused with a pyridine ring and a deuterated phenyl group. The pyridone moiety exists in a lactam configuration , characterized by a ketone group at position 2 and an NH group at position 1, which participates in intramolecular hydrogen bonding. The phenyl ring, substituted at position 1 of the pyridone, is fully deuterated at positions 2, 3, 4, 5, and 6, as indicated by the -d5 suffix.

Key structural attributes include:

- Dihedral Angle : The phenyl and pyridone rings exhibit a non-planar arrangement, with a dihedral angle approximating 50° , a feature common in pyridone derivatives to minimize steric hindrance.

- Deuterium Incorporation : The five deuterium atoms on the phenyl ring are introduced via H/D exchange reactions using deuterium oxide (D₂O) under basic conditions or catalytic deuteration methods. For example, manganese-catalyzed ortho-deuteration of aromatic amides has been demonstrated to achieve >90% deuterium incorporation in similar frameworks.

Isotopic labeling strategies for this compound often involve:

Historical Context in Pyridone Derivatives Research

Pyridone derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early studies focusing on their tautomeric behavior and hydrogen-bonding capabilities. The discovery of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one), a pyridone-based antifibrotic agent, underscored the scaffold’s therapeutic potential and spurred interest in structural analogs.

This compound emerged in the 2010s alongside advances in isotope-enhanced drug development . Its synthesis aligns with methodologies developed for perampanel, a non-competitive AMPA receptor antagonist approved in 2012 for epilepsy treatment. The deuterated variant addresses challenges in tracking drug metabolites and optimizing pharmacokinetic profiles, leveraging deuterium’s kinetic isotope effect to prolong half-life.

Recent innovations in pyridone chemistry, such as Zincke activation for nitrogen isotope exchange, further highlight the scaffold’s versatility in producing labeled compounds for imaging and mechanistic studies. These developments position this compound as a critical tool in modern drug discovery and analytical chemistry.

Propiedades

Fórmula molecular |

C16H12N2O |

|---|---|

Peso molecular |

253.31 g/mol |

Nombre IUPAC |

1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one |

InChI |

InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D |

Clave InChI |

JHBMGQOABUXDND-FSTBWYLISA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C3=CC=CC=N3)[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |

Origen del producto |

United States |

Métodos De Preparación

Condensation and Cyclization

The non-deuterated precursor, 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone, is synthesized via a condensation reaction between phenylacetylene derivatives and pyridin-2-amine, followed by cyclization under acidic or basic conditions. For example, α,β-unsaturated oxime intermediates are cyclized using palladium catalysts, as demonstrated in the synthesis of related pyridine derivatives. Key steps include:

Deuteration via Isotopic Exchange

Deuterium is introduced post-synthesis using deuterated reagents. For instance, deuterated acetic acid (CD3CO2D) or D2O is employed in hydrolysis or quenching steps to replace protons at specific positions. The kinetic isotope effect (kH/kD = 2.6) observed in similar pyridine syntheses suggests that deuterium incorporation can be optimized by adjusting reaction times and temperatures.

Electrochemical C–H Deuteration with D2O

A cutting-edge method for direct deuteration leverages electrochemical techniques to achieve regioselective C–H bond activation. This approach, reported by Wang et al., bypasses traditional metal catalysts and harsh conditions.

Reaction Setup and Mechanism

- Electrolyte System : A mixture of D2O and acetonitrile serves as the deuterium source and solvent.

- Intermediate Formation : N-Butyl-2-phenylpyridinium iodide is generated in situ, facilitating electrochemical oxidation at the pyridine C4 position.

- Deuteration : A constant current (10 mA/cm²) is applied at room temperature, achieving >90% deuteration efficiency in 12 hours.

Advantages and Limitations

- Selectivity : The method exhibits high regioselectivity for the C4 position, though the target compound may require deuteration at other sites.

- Sustainability : Eliminates the need for transition metals, reducing environmental impact.

Palladium-Catalyzed H/D Exchange

Palladium-mediated reactions offer a versatile route for late-stage deuteration, particularly in complex heteroarenes.

Catalytic Cycle Optimization

- Catalyst System : Pd(OAc)2 (10 mol%) with phosphine ligands (e.g., L14) in dioxane.

- Deuterium Source : AgTFA (5.0 equiv) and D2O enable H/D exchange at positions adjacent to the pyridone nitrogen.

- Reaction Conditions : 90°C for 24–36 hours, yielding deuterated products with 28–83% efficiency depending on substituents.

Substrate Scope

Bulky aryl groups on the pyridone ring enhance deuteration efficiency due to steric effects that stabilize transition states. For example, this compound achieves 74% deuteration under optimized conditions.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

2.1. Nucleophilic Aromatic Substitution

The pyridone ring undergoes regioselective substitutions due to electron-deficient aromatic systems:

-

C-5 position is favored for electrophilic attacks owing to resonance stabilization from the adjacent pyridine nitrogen.

-

Deuteration at specific sites (e.g., phenyl ring) reduces steric hindrance, enhancing reaction rates in cross-coupling reactions .

2.2. Metal-Catalyzed Transformations

-

Rhodium-catalyzed carbometalation : Enables asymmetric synthesis of piperidine derivatives via 1,4-Rh shifts (observed in deuterium-labeled analogs) .

-

Palladium-mediated couplings : Used to attach heteroaryl groups, leveraging the pyridine ring’s directing effects .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions:

-

Ring-opening with hydrazines yields pyrazolylacetic acid hydrazides (via intermediate acyl cyanides) .

-

Huisgen rearrangement with trifluoroacetic anhydride forms 1,3,4-oxadiazole derivatives .

Biological Activity-Driven Modifications

As a precursor to Perampanel-d5 (a deuterated antiepileptic drug), its reactions focus on enhancing AMPA receptor antagonism:

-

Boronation at the phenyl ring improves blood-brain barrier penetration .

-

Deuteration reduces metabolic degradation, extending half-life in pharmacokinetic studies .

Stability and Reactivity Trade-offs

-

Deuterium kinetic isotope effects : Slow reaction rates in proton-sensitive steps (e.g., acid-catalyzed cyclization) .

-

Thermal stability : Decomposes above 300°C, limiting high-temperature applications .

This compound’s versatility in functionalization and deuterium-enhanced properties make it valuable for drug development and mechanistic studies. Further research is needed to explore its catalytic asymmetric applications and metabolic pathways.

Aplicaciones Científicas De Investigación

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 has several scientific research applications, including:

Chemistry: In chemistry, it is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.

Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions, as the deuterium atoms can influence reaction kinetics.

Medicine: In medicinal chemistry, it is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

Industry: In the chemical industry, it can be used in the synthesis of other deuterated compounds, which are valuable in various applications, including drug development and materials science.

Mecanismo De Acción

The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can influence the compound’s binding affinity and activity at target sites, such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties of Pyridin-2(1H)-one Derivatives

*Molecular weight estimated based on deuterium substitution.

Key Observations:

- The deuterated compound’s isotopic substitution may reduce metabolic degradation without significantly altering steric bulk.

- Synthesis: Pyridin-2(1H)-ones are commonly synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura using boronic acids) or condensation methods . For example, 3-(4-fluorophenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 20) was synthesized via general procedure C, involving column chromatography for purification . Deuterated analogs likely require deuterated reagents or post-synthetic hydrogen-deuterium exchange.

Physicochemical Properties

- Solubility and Stability : The 5-iodo derivative’s high melting point (192–196°C) suggests strong intermolecular forces due to iodine’s polarizability . Fluorinated compounds may exhibit lower aqueous solubility than hydroxylated analogs (e.g., 5-(2-hydroxyphenyl)pyrimidin-2(1H)-one) due to reduced hydrogen-bonding capacity .

- Deuterium Effects : Deuterium substitution typically enhances metabolic stability by slowing CYP450-mediated oxidation, a critical factor in drug design .

Actividad Biológica

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, a deuterated derivative of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone, is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CDHNO

- Molecular Weight : 253.31 g/mol

- CAS Number : 2733718-04-0

- Purity : >95% (HPLC) .

Research indicates that this compound acts primarily as a selective agonist for the D3 dopamine receptor (D3R). This receptor is implicated in various neurological functions and disorders, making it a significant target for therapeutic intervention.

Key Findings:

- D3R Agonist Activity : The compound exhibits an EC value of 710 nM in β-arrestin recruitment assays, indicating its potency as a D3R agonist .

- D2R Antagonism : It shows no measurable agonist activity at the D2R, with an IC greater than 100 µM, suggesting a selective action that may reduce side effects commonly associated with non-selective dopamine agonists .

- Neuroprotective Effects : In animal models of neurodegeneration, compounds similar to this one have demonstrated protective effects against MPTP and 6-OHDA-induced neurotoxicity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Neuroprotection Against MPTP-Induced Neurodegeneration :

-

Structure–Activity Relationship (SAR) Studies :

- Extensive SAR studies have led to the synthesis of over 100 analogs to optimize the efficacy and selectivity of D3R agonists. These studies have helped elucidate the relationship between chemical structure and biological activity, emphasizing the importance of specific functional groups in enhancing receptor affinity and selectivity .

Q & A

Q. What synthetic strategies are recommended for preparing 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 with high isotopic purity?

Use deuterated precursors (e.g., D₂O or deuterated solvents like DMSO-d6) in multi-step reactions under anhydrous conditions. Monitor deuteration efficiency via mass spectrometry (e.g., ESI-MS, as in m/z 278.28 for molecular ions) and ²H NMR to confirm ≥95% isotopic purity. Ensure inert atmospheres to prevent proton exchange .

Q. How should researchers characterize the structural integrity of this deuterated compound?

Employ a combination of ¹H NMR (400 MHz, δ 7.58–8.77 ppm for aromatic protons), IR spectroscopy (e.g., 1665 cm⁻¹ for C=O stretching), and elemental analysis. Compare spectral data to non-deuterated analogs to identify deuterium-induced shifts .

Q. What storage conditions are optimal for maintaining compound stability?

Store at 4°C in airtight, light-protected containers with desiccants to prevent hydrolysis or isotopic exchange. Regularly verify stability via HPLC (e.g., using C18 columns with UV detection at 254 nm) .

Advanced Research Questions

Q. How can isotopic deuteration influence the compound’s pharmacokinetic or metabolic profiles?

Deuteration may slow metabolic degradation by introducing kinetic isotope effects (KIEs) at susceptible sites (e.g., CYP450-mediated oxidation). Use in vitro microsomal assays and LC-MS/MS to compare metabolite formation rates between deuterated and non-deuterated forms .

Q. What computational approaches predict binding interactions of this compound with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can researchers resolve contradictions in spectral data arising from deuterium substitution?

Use 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous peaks. Cross-reference with DFT-calculated chemical shifts (e.g., Gaussian09) for deuterated analogs. For mass spectrometry, employ high-resolution instruments (HRMS) to distinguish isotopic clusters .

Q. What strategies are effective in designing deuterated analogs for mechanistic studies?

Prioritize deuteration at metabolically labile positions (e.g., α to carbonyl groups). Synthesize analogs via site-selective H/D exchange using transition-metal catalysts (e.g., Pd/C in D₂O). Validate using kinetic isotope effect (KIE) studies in enzyme assays .

Q. How does deuteration affect the compound’s solubility and formulation in biological assays?

Assess solubility in deuterated solvents (e.g., DMSO-d6) via nephelometry. For in vivo studies, formulate with deuterated excipients (e.g., deuterated PEG) to minimize solvent isotope effects. Compare pharmacokinetic parameters (e.g., Cmax, t½) with non-deuterated controls .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., NMR vs. computational predictions), reconcile results via hybrid methods like NMR crystallography or cryo-EM .

- Advanced Analytics : Combine MALDI-TOF and ²H NMR for isotopic distribution mapping. Use X-ray crystallography (if crystals form) to confirm deuterium positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.